molecular formula C8H12N2O2 B1340091 1-Boc-pyrazole CAS No. 219580-32-2

1-Boc-pyrazole

Cat. No. B1340091
M. Wt: 168.19 g/mol
InChI Key: BSJFXAFLSWDUPK-UHFFFAOYSA-N
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Description

1-Boc-pyrazole is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a five-membered ring with two adjacent nitrogen atoms. The term "Boc" refers to the tert-butoxycarbonyl group, which is a common protecting group used in organic synthesis to protect amines. The presence of the Boc group in 1-Boc-pyrazole makes it a valuable intermediate in the synthesis of various pharmaceutical and biologically active compounds.

Synthesis Analysis

The synthesis of functionalized pyrazoles, including those with Boc groups, can be achieved through 1,3-dipolar cycloaddition reactions. This atom-economic strategy has been employed to construct phosphonyl/sulfonylpyrazoles and pyrazole esters using Bestmann-Ohira Reagent (BOR) and its analogs as 1,3-dipole precursors with various dipolarophiles . Additionally, the synthesis of 1-substituted 5-[2-(acylamino)ethyl]-1H-pyrazole-4-carboxamides involves a seven-step process starting from Boc-β-alanine, indicating the versatility of Boc-protected pyrazoles in complex synthetic routes .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including those with Boc groups, can be characterized using various spectroscopic methods such as IR, NMR, and X-ray diffraction. For instance, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been thoroughly investigated, and its molecular geometry has been confirmed to be in agreement with theoretical calculations . This highlights the importance of both experimental and theoretical methods in understanding the molecular structure of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives, including those with Boc groups, can undergo a variety of chemical reactions. For example, the deprotection of the Boc group under acidic conditions can lead to further functionalization of the pyrazole core . Moreover, the synthesis of tetrasubstituted 1-pyrazolines from Baylis–Hillman adducts and acyl diazomethanes demonstrates the reactivity of Boc-protected pyrazoles in cycloaddition reactions, yielding biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected pyrazoles can be influenced by the nature of the substituents attached to the pyrazole ring. For instance, triaryl pyrazole-based B-N coordinated boron compounds exhibit tunable photophysical and electrochemical properties, which are supported by theoretical calculations . The introduction of electron-deficient moieties can enhance nonlinear absorption properties, indicating the potential for applications in optical materials . Additionally, the solubility and stability of pyrazole derivatives can be assessed using NMR spectroscopy, as demonstrated in the characterization of heteroleptic organoberyllium complexes .

Scientific Research Applications

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields :

  • Biological Field : Pyrazole derivatives have diverse and valuable synthetical, biological, and photophysical properties . Some fused pyrazoles have demonstrated different biological activities .
  • Physical-Chemical Field : Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
  • Material Science Field : Pyrazole derivatives are used in material science due to their exceptional photophysical properties .
  • Industrial Field : Pyrazole derivatives have high synthetical versatility that allows the obtention of industrially and pharmaceutically crucial chemicals .
  • Chemosensors : Pyrazole derivatives have been used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . They are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields and nonlinear optical behavior . Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions . Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively . Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .

  • Pharmaceuticals : The pyrazole ring is a prominent structural motif found in numerous pharmaceutically active compounds . This is mainly due to its ease of preparation and pharmacological activity . It has also been found that the selective functionalization of pyrazole with diverse substituents improves their range of action in various fields .

  • Transition Metal Chemosensors : Pyrazole derivatives have been used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . They are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields and nonlinear optical behavior . Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions . Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively . Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .

  • Detection of Toxic Entities : In the search of advance chemosensors and to get some insight on potential future directions in this area, there exists a great deal of interest in transition metal chemosensors and a variety of heterocyclic chelating ligands have been reported . These chemosensors are capable of producing signal in the presence of matter or energy . There are certain structural features within the chemosensors that work as signal transducer converting signal through selectively and reversibly binding interaction into a clear and reproducible optical response .

Safety And Hazards

1-Boc-pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Future investigations should prioritize cost-effective and environmentally benign metal/nanoparticle catalysts for pyranopyrazole synthesis .

properties

IUPAC Name

tert-butyl pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)10-6-4-5-9-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJFXAFLSWDUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561045
Record name tert-Butyl 1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-pyrazole

CAS RN

219580-32-2
Record name tert-Butyl 1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
K Fabitha, M Chandrakanth, RN Pramod… - …, 2022 - Wiley Online Library
… As shown in Scheme 4, Suzuki-Miyaura cross-coupling reaction of 2-iodo-1H-indole (32) with 1-Boc-pyrazole-4-boronic acid pinacol ester (33) afforded the direct-linked hybrid 34 in 26 …
Z Huang, MS Tremblay, TYH Wu, Q Ding, X Hao… - ACS …, 2019 - ACS Publications
… Suzuki reaction of heterocyclic iodides 21 with 1-Boc-pyrazole-4-boronic acid pinacol ester introduced pyrazol-4-yl group at the 3-position, (28−32) resulting in the formation of …
Number of citations: 11 pubs.acs.org
VT Lien, E Hauge, S Nuruddin, J Klaveness, DE Olberg - 2020 - chemrxiv.org
… Suzuki coupling of 4 with commercial 1-Boc-pyrazole-4boronic acid pinacol ester, followed by Boc-deprotection yielded the pyrazole 5. Further reaction of 5 with ethylene di(p-…
Number of citations: 5 chemrxiv.org
VT Lien, E Hauge, S Nuruddin… - Journal of Labelled …, 2023 - Wiley Online Library
… Suzuki coupling of 4 with commercial 1-Boc-pyrazole-4-boronic acid pinacol ester, followed by Boc-deprotection, yielded the pyrazole 5. Further reaction of 5 with ethylene di(p-…
H Wang, Y Chen, X Gu, J Xi, Z Ren, S Wang… - Bioorganic & Medicinal …, 2020 - Elsevier
… Bromide 2 and 1-Boc-pyrazole-4-boronic acid pinacol ester were coupled by Suzuki reaction to form the key intermediate 22. It was unexpectedly found that in the reaction process, with …
Number of citations: 6 www.sciencedirect.com
AK Cheung, B Hurley, R Kerrigan, L Shu, DN Chin… - 2018 - ACS Publications
… A second Suzuki coupling catalyzed by BrettPhos palladacycle between 43 and 1-Boc-pyrazole pinacol boronate provided the Boc protected intermediate. After stirring overnight in the …
Number of citations: 114 pubs.acs.org
LD Earl, JK Nagle, MO Wolf - Inorganic Chemistry, 2014 - ACS Publications
… 3-Hexylthiophene, 2,2′-bithiophene-5-boronic acid pinacol ester, 1-boc-pyrazole-4-boronic acid pinacol ester, 1-boc-3,5-dimethyl pyrazole-4-boronic acid pinacol ester, …
Number of citations: 24 pubs.acs.org
S Hou, X Yang, Y Yang, Y Tong, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
… Suzuki cross-coupling between 5-bromo-1H-indazole 25-a and 1-Boc-pyrazole-4-boronic acid pinacol ester gave intermediate 25-b, compound 25 was prepared according to the …
Number of citations: 5 www.sciencedirect.com
X Zhao, M Xin, Y Wang, W Huang, Q Jin, F Tang… - Bioorganic & Medicinal …, 2015 - Elsevier
… A solution of 11 (150 mg, 0.337 mmol), 1-Boc-pyrazole-4-boronic acid pinacol ester (100 mg, 0.337 mmol) and Pd(dppf)Cl 2 ·CH 2 Cl 2 (27 mg, 0.0337 mmol) in 1,4-dioxane (10 mL) …
Number of citations: 19 www.sciencedirect.com
M Jorg, ET van der Westhuizen… - ACS Chemical …, 2018 - ACS Publications
… Aryl bromide 9a was reacted with 1-Boc-pyrazole-4-boronic acid pinacol ester to furnish the pyrazole 10 via a Suzuki reaction using a previously reported protocol (Scheme 2). (17) …
Number of citations: 8 pubs.acs.org

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